molecular formula C16H12N4O3S3 B2394760 N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886956-49-6

N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2394760
CAS No.: 886956-49-6
M. Wt: 404.48
InChI Key: HAWKMCYTYIQZLY-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide features a benzothiazole core linked via a sulfanyl (-S-) bridge to a 1,1-dioxo-1λ⁶,2,4-benzothiadiazine moiety. This structure combines two heterocyclic systems: the benzothiazole group, known for its bioactivity in medicinal chemistry (e.g., anticancer and antimicrobial properties), and the benzothiadiazine sulfone group, which contributes to electronic and steric effects that modulate reactivity and binding interactions . The acetamide spacer facilitates structural flexibility and hydrogen-bonding interactions, critical for pharmacological targeting.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S3/c21-14(19-15-17-10-5-1-3-7-12(10)25-15)9-24-16-18-11-6-2-4-8-13(11)26(22,23)20-16/h1-8H,9H2,(H,18,20)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWKMCYTYIQZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Chloroacetyl Intermediate

This method adapts protocols from 2-mercaptobenzothiazole acetamide syntheses. The key step involves reacting 3-sulfanyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions. Anhydrous potassium carbonate deprotonates the sulfhydryl group, enabling nucleophilic attack on the chloroacetyl chloride. Subsequent amidation with 2-aminobenzothiazole yields the target compound.

Reaction Conditions

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 eq)
  • Temperature: 0–5°C (initial), then room temperature
  • Time: 24 hours

This route achieves moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.

Palladium-Catalyzed Cross-Coupling

A patent-published approach for benzothiadiazole-thiophene derivatives informs this method. The benzothiadiazine core is functionalized with a halogen (Cl, Br) at position 3, which undergoes Stille coupling with a pre-synthesized N-(1,3-benzothiazol-2-yl)-2-stannylacetamide.

Critical Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 110–120°C
  • Yield: 68–72%

This method offers higher regioselectivity but demands specialized reagents (stannanes) and inert atmosphere conditions.

One-Pot Thiol-Acetamide Condensation

A streamlined procedure condenses 3-mercapto-1,1-dioxobenzothiadiazine, 2-chloroacetamide, and 2-aminobenzothiazole in a single pot. The reaction exploits the nucleophilicity of the benzothiadiazine thiol and the electrophilicity of chloroacetamide, followed by in situ amide bond formation.

Optimized Conditions

  • Solvent: Acetonitrile
  • Base: Triethylamine (3 eq)
  • Temperature: Reflux (82°C)
  • Time: 12 hours
  • Yield: 55%

Reaction Optimization and Mechanistic Insights

Solvent Effects on Yield

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. DMSO increases coupling efficiency in Pd-catalyzed methods but may degrade acid-sensitive groups at high temperatures. Acetonitrile, while less polar, minimizes side reactions in one-pot syntheses.

Temperature and Catalytic Activity

Elevated temperatures (>110°C) are critical for Stille coupling to overcome activation energy barriers. Conversely, nucleophilic substitutions proceed optimally at 25–50°C to avoid decomposition of the acetamide bridge.

Substituent Compatibility

Electron-withdrawing groups on the benzothiadiazine ring (e.g., nitro, trifluoromethyl) accelerate thiolate formation but may hinder amidation. Steric hindrance at position 4 of the benzothiazole ring reduces yields by 15–20%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

FTIR Analysis

  • C=O Stretch : 1640–1680 cm⁻¹ (acetamide carbonyl)
  • S=O Stretch : 1160–1180 cm⁻¹ (benzothiadiazine sulfone)
  • C-N Stretch : 1220–1250 cm⁻¹ (benzothiazole ring)

¹H NMR (DMSO-d₆)

  • δ 3.70–3.90 (s, 2H, -CH₂- bridge)
  • δ 7.20–8.10 (m, 8H, aromatic protons)
  • δ 9.20 (s, 1H, NH)

¹³C NMR

  • 49.2 ppm (-CH₂- bridge)
  • 165–170 ppm (C=O)
  • 152–158 ppm (C=N of benzothiazole)

Mass Spectrometry

  • Molecular Ion : m/z 368.04 (C₁₆H₁₂N₄O₃S₂)
  • Fragmentation pattern confirms cleavage at the sulfanyl bridge and acetamide bond.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Pd-Catalyzed One-Pot
Yield (%) 45–60 68–72 55
Purity (%) 92–95 98–99 90–92
Reaction Time (h) 24 8 12
Scalability Moderate High Low
Cost Efficiency High Low Moderate

The Pd-catalyzed method offers superior yield and purity but requires costly catalysts. One-pot synthesis balances time and cost for small-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the sulfanyl bridge to sulfone is minimized by degassing solvents and using antioxidant additives (e.g., BHT).

Low Solubility

The target compound’s poor solubility in aqueous media complicates purification. Gradient recrystallization from ethanol/water (3:1) improves crystal quality.

Catalyst Poisoning

Thiol groups in Pd-catalyzed routes deactivate catalysts. Pre-forming the thiolate with Ag₂O prevents this issue.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of sulfone or sulfoxide groups.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of various substituted derivatives at the heterocyclic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic structures could facilitate binding to specific sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Acetamide Backbones

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

    • Structure : Replaces the benzothiadiazine-sulfanyl group with a 4-methylpiperazine moiety.
    • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ as a base .
    • Bioactivity : Demonstrated anticancer activity, likely due to the piperazine group enhancing solubility and membrane permeability .
  • N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Structure: Incorporates a pyridine-carbonyl-piperazine substituent. Synthesis: Similar to BZ-IV but uses (pyridin-2-yl)(piperazin-1-yl)methanone as the nucleophile .

Analogues with Sulfanyl Linkers and Heterocyclic Systems

  • 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Structure: Features a triazole ring instead of benzothiadiazine, with dual sulfanyl linkages. Applications: Such triazole derivatives are explored for antimicrobial and antiviral activities .
  • N-[4-(2,4-Dimethyl-phenylsulfamoyl)-phenyl]-2-(1,1,3-trioxo-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-yl)-acetamide

    • Structure : Substitutes benzothiadiazine with a benzoisothiazole-1,1,3-trioxide group.
    • Functional Impact : The sulfamoylphenyl group may enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase inhibitors) .

Analogues with Simplified Acetamide Substituents

  • N-(1,3-benzothiazol-2-yl)acetamide
    • Structure : Lacks the sulfanyl-benzothiadiazine extension, retaining only the benzothiazole-acetamide core.
    • Crystallography : Characterized via SHELX-refined X-ray diffraction, showing planar benzothiazole and acetamide groups with intermolecular hydrogen bonds .
    • Utility : Serves as a precursor for more complex derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituent(s) Synthesis Method Potential Applications References
Target Compound Benzothiazole + Benzothiadiazine Sulfanyl bridge, acetamide Likely nucleophilic substitution Anticancer, enzyme inhibition
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + Piperazine 4-Methylpiperazine Coupling with N-methylpiperazine in DMF Anticancer
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole + Triazole Dual sulfanyl, hydroxypropyl Multi-step heterocyclic assembly Antimicrobial
N-(1,3-benzothiazol-2-yl)acetamide Benzothiazole Acetamide only Direct acylation Precursor for derivatives

Research Findings and Insights

  • Synthetic Flexibility : The target compound’s sulfanyl-acetamide linker allows modular substitution, as seen in analogues like BZ-IV and triazole derivatives .
  • Bioactivity Trends : Piperazine and triazole substituents correlate with enhanced anticancer and antimicrobial activities, respectively, suggesting the target compound’s benzothiadiazine group may offer unique electronic effects for target selectivity .
  • Structural Characterization : SHELX-based crystallography (e.g., for N-(1,3-benzothiazol-2-yl)acetamide) provides benchmarks for analyzing the target compound’s conformation and intermolecular interactions .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety and a benzothiadiazine moiety linked by a thioacetamide group. This unique structural configuration suggests diverse biological interactions due to the presence of sulfur and nitrogen heteroatoms, which may facilitate enzyme or receptor interactions through hydrogen bonding and hydrophobic effects.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds with benzothiazole structures have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Effects : The compound may exhibit activity against various bacterial strains.
  • Antifungal and Anthelmintic Activities : Similar compounds have demonstrated effectiveness against fungi and parasites .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : It could interact with cellular receptors to modulate signal transduction pathways .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of similar benzothiazole derivatives found that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antibacterial Properties

Research on benzothiazole-based compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Comparative Analysis

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1,3-benzothiazol-2-yl)acetamideBenzothiazole ringSimpler structure without the dioxo group
2-AminobenzenesulfonamideSulfonamide groupLacks the thioacetamide linkage
Benzothiadiazine derivativesSimilar coreVaries in substituents affecting biological activity

This table illustrates how the unique combination of both benzothiazole and benzothiadiazine moieties contributes to distinct biological properties compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: Synthesis involves multi-step protocols:

  • Step 1: Formation of the 1,3-benzothiazole core via condensation of 2-aminothiophenol with carbonyl derivatives under acidic conditions .
  • Step 2: Sulfur bridging via nucleophilic substitution between the benzothiazole intermediate and 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol. Use polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to enhance reactivity .
  • Step 3: Acetamide coupling using EDCI/HOBt activation in dichloromethane (DCM) at room temperature .
  • Monitoring: Thin-layer chromatography (TLC) and HPLC for purity checks (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for sulfanyl (δ 3.5–4.0 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 463.0521) .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. How can researchers evaluate its preliminary biological activity?

Methodological Answer:

  • In vitro Assays:
    • Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) .
  • Controls: Include reference drugs (e.g., cisplatin) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Variable Sources: Discrepancies may arise from differences in assay protocols (e.g., serum concentration, incubation time) .
  • Mitigation Strategies:
    • Standardize cell lines (ATCC-verified) and culture conditions (e.g., 10% FBS, 37°C) .
    • Validate solubility using DMSO stocks with <0.1% precipitation via dynamic light scattering (DLS) .

Q. What computational methods validate molecular docking predictions for this compound?

Methodological Answer:

  • In silico Workflow:
    • Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) .
    • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Experimental Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd = 12 nM) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Modifications:
    • Benzothiadiazine Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
    • Acetamide Chain: Replace with sulfonamide to improve metabolic stability .
  • Evaluation: Test derivatives in parallel assays (e.g., IC₅₀ shifts from 8.2 μM to 3.5 μM) .

Q. What mechanistic studies elucidate its mode of action?

Methodological Answer:

  • Target Identification:
    • Pull-Down Assays: Use biotinylated probes and streptavidin beads to isolate interacting proteins .
    • Western Blotting: Quantify downstream signaling markers (e.g., p-Akt inhibition) .
  • Pathway Analysis: RNA-seq to identify differentially expressed genes post-treatment .

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • Simulated Fluids:
    • Gastric Fluid (pH 1.2): Incubate for 2 hrs; analyze degradation via LC-MS (t½ = 45 min) .
    • Plasma Stability: Use human plasma at 37°C; >80% intact after 4 hrs indicates suitability for in vivo studies .

Q. What strategies improve selectivity against off-target proteins?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Covalent Modification: Introduce acrylamide warheads for targeted irreversible binding (e.g., IC₅₀ improvement from 10 μM to 0.8 μM) .

Q. How to investigate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Index (CI): Use Chou-Talalay method in CompuSyn software (CI < 1 indicates synergy) .
  • In vivo Models: Co-administer with paclitaxel in xenograft mice; measure tumor volume reduction (e.g., 75% vs. 50% monotherapy) .

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